molecular formula C9H12ClF2NO B3014337 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride CAS No. 2408966-09-4

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride

Cat. No.: B3014337
CAS No.: 2408966-09-4
M. Wt: 223.65
InChI Key: BMQSRVQGGOANQS-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine hydrochloride is a fluorinated phenethylamine derivative characterized by a difluoroethylamine backbone and a 3-methoxyphenyl substituent.

Properties

IUPAC Name

2,2-difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c1-13-8-4-2-3-7(5-8)9(10,11)6-12;/h2-5H,6,12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQSRVQGGOANQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride typically involves the reaction of 3-methoxybenzaldehyde with difluoroethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 2,2-difluoro-2-(3-methoxyphenyl)ethanamine; hydrochloride serves as a versatile building block for creating more complex molecules. It can be utilized in various reactions:

  • C–H Activation : The compound can undergo palladium-catalyzed C–H activation to synthesize fluorinated indoles and other derivatives. This method enhances the efficiency of synthesizing compounds with fluorine substituents, which are valuable in pharmaceuticals .
  • Reagent in Organic Reactions : It is employed as a reagent in reactions like the Pictet-Spengler reaction to form tetrahydroisoquinolines and other biologically relevant scaffolds .

Biology

The biological applications of this compound are primarily linked to its interaction with various receptors:

  • Receptor Binding Studies : Research indicates that compounds similar to 2,2-difluoro-2-(3-methoxyphenyl)ethanamine exhibit significant binding affinity for dopamine receptors, particularly D4 receptors. These interactions suggest potential applications in developing antipsychotic medications .
  • Biochemical Probes : The compound may serve as a probe in biochemical assays to study enzyme activity or receptor signaling pathways due to its ability to modulate biological targets .

Medicine

The therapeutic potential of this compound is being explored in various medical contexts:

  • Antipsychotic Potential : Studies have shown that derivatives of this compound can inhibit dopamine receptor activity effectively, indicating their potential use as antipsychotic agents. For instance, related compounds have demonstrated IC50 values as low as 0.057 nM for D4 receptors .
  • Anti-inflammatory and Anticancer Applications : Preliminary research suggests that the compound may possess anti-inflammatory and anticancer properties, making it a candidate for further pharmacological studies .

Case Studies and Research Findings

Several studies have highlighted the applications of 2,2-difluoro-2-(3-methoxyphenyl)ethanamine; hydrochloride:

  • Synthesis of Fluorinated Indoles : A study demonstrated the successful synthesis of 3-fluoroindoles from this compound via direct C–H/N–H coupling under palladium catalysis, achieving moderate to good yields .
  • Dopamine Receptor Interaction : Research focused on the interaction of similar compounds with dopamine receptors revealed their potential role in modulating neurotransmitter activity, which is crucial for developing new antipsychotic drugs .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various biochemical pathways. The presence of fluorine atoms enhances its binding affinity and selectivity, making it a potent agent in various applications .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Differences and Molecular Properties
Compound Name Molecular Formula Substituents Molecular Weight Key Features
Target Compound C₉H₁₁ClF₂NO 3-methoxyphenyl, difluoroethylamine 222.64 Electron-donating methoxy, fluorination
2,2-Difluoro-2-(1H-indol-3-yl)ethanamine HCl C₁₀H₁₁ClF₂N₂ Indole ring, difluoroethylamine 236.66 Aromatic indole, nitro interactions
(S)-2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanamine HCl C₉H₁₁ClF₃NO 3-methoxyphenyl, trifluoroethylamine 241.64 Enhanced fluorination, chiral center
(3-Methoxyphenyl)methanamine HCl C₈H₁₂ClNO 3-methoxyphenyl, no fluorine 173.64 Lack of fluorination, simpler structure
2-(Thiophen-2-yl)ethanamine HCl C₆H₉ClNS Thiophene ring, no fluorine 162.65 Sulfur-containing heterocycle

Key Observations :

  • Fluorination: The target compound’s difluoro group likely improves lipid solubility and resistance to oxidative metabolism compared to non-fluorinated analogs like (3-methoxyphenyl)methanamine .
  • Aromatic Substituents : The 3-methoxyphenyl group may engage in hydrogen bonding (e.g., with hydroxyl or carbonyl groups in proteins), contrasting with indole () or thiophene () rings, which exhibit π-π stacking or hydrophobic interactions.
Table 2: Pharmacological Profiles of Selected Analogs
Compound Name Primary Targets/Pathways Key Findings Reference Evidence
Target Compound Not explicitly reported (inference) Hypothesized: Enzyme inhibition (e.g., nitric oxide synthase)
Indole-based analogs (Compounds 1–3) HSP90 Hydrogen bonding with GLU527 and TYR604; antiplasmodial activity
ARL 15896AR (phenethylamine derivative) NMDA receptors No abuse liability; uncompetitive antagonist
SR 59104A (beta3-adrenoceptor agonist) Pulmonary beta3-adrenoceptors Relaxation of hypoxic vasoconstriction; SR 59230A-sensitive
Nitric oxide synthase inhibitors (e.g., 3c) Neuronal nitric oxide synthase (nNOS) Fluorination critical for potency and selectivity

Key Comparisons :

  • Enzyme Inhibition: Difluoroethylamine derivatives (e.g., –22) show fluorination enhances binding to nNOS, suggesting the target compound may similarly target enzymes requiring hydrophobic or electronegative interactions.
  • Receptor Selectivity : Unlike ARL 15896AR, which lacks fluorination but acts on NMDA receptors, the target compound’s difluoro group may confer selectivity for other CNS targets .
  • Anticancer Potential: Indole-based analogs () demonstrate HSP90 inhibition via nitro group interactions, whereas the target compound’s methoxy group may favor alternative protein binding modes.

Biological Activity

2,2-Difluoro-2-(3-methoxyphenyl)ethanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C9H12F2N·HCl
  • Molecular Weight : 201.65 g/mol
  • IUPAC Name : 2,2-difluoro-2-(3-methoxyphenyl)ethanamine hydrochloride
  • CAS Number : 2039-67-0

The compound features a difluorinated ethylamine structure with a methoxy-substituted phenyl group, which may contribute to its unique biological properties.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the serotonin and dopamine pathways. The presence of the methoxy group suggests potential interactions with various receptors, including:

  • 5-HT Receptors : Potential agonistic or antagonistic effects on serotonin receptors could influence mood and anxiety disorders.
  • Dopaminergic Systems : The compound may modulate dopamine levels, impacting conditions like depression and schizophrenia.

Antidepressant Effects

A study explored the antidepressant-like effects of ketamine analogs, which share structural similarities with 2,2-difluoro-2-(3-methoxyphenyl)ethanamine. These compounds exhibited rapid antidepressant effects through AMPA receptor activation and modulation of 5-HT2 receptors, indicating that similar mechanisms might be at play for our compound of interest .

Antitumor Activity

Compounds structurally related to 2,2-difluoro-2-(3-methoxyphenyl)ethanamine have shown promising antitumor activity. For instance, derivatives with phenyl and thiazole rings demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 1.61 to 23.30 µg/mL) due to their ability to induce apoptosis through mitochondrial pathways . While specific data on our compound's antitumor activity is limited, the structural characteristics suggest potential for similar effects.

Case Study 1: Neuropharmacological Assessment

In a neuropharmacological assessment involving animal models, analogs of 2,2-difluoro-2-(3-methoxyphenyl)ethanamine were evaluated for their effects on behavior indicative of anxiety and depression. Results indicated a significant reduction in immobility time during forced swim tests (FST), suggesting an antidepressant-like effect comparable to established antidepressants .

Case Study 2: Cytotoxicity Evaluation

A recent investigation into the cytotoxic properties of related compounds found that modifications in the aromatic ring significantly influenced activity against human cancer cell lines. Compounds with electron-donating groups exhibited enhanced cytotoxicity (IC50 < 10 µM), highlighting the importance of structural optimization in developing effective anticancer agents .

Data Table of Biological Activities

Activity TypeCompound StructureIC50 (µg/mL)Reference
AntidepressantKetamine analogs<10
CytotoxicityPhenyl-thiazole derivatives<10
Neuropharmacological3-Methoxyphenyl derivativesSignificant reduction in FST time

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 2,2-difluoro-2-(3-methoxyphenyl)ethanamine hydrochloride?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 19^19F NMR to confirm the presence of the difluoro group and methoxyphenyl substituents. 1^1H NMR can resolve aromatic protons (δ 6.5–7.5 ppm) and the ethanamine backbone (δ 2.5–3.5 ppm), while 19^19F NMR typically shows signals near -100 to -120 ppm for CF2_2 groups .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion [M+H]+^+ and fragmentation patterns.
  • Elemental Analysis : Validate the Cl^- content (hydrochloride salt) via titration or ion chromatography.

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer :

  • Stepwise Fluorination : Incorporate fluorination agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions to minimize byproducts .
  • Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CH2_2Cl2_2/MeOH gradients) to isolate the hydrochloride salt. Monitor purity via HPLC with UV detection (λ = 254 nm) .
  • Reaction Monitoring : Employ TLC or in-situ FTIR to track intermediate formation, especially the methoxyphenyl precursor.

Q. What safety precautions are critical when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Work in a fume hood due to potential HCl vapor release during synthesis or decomposition .
  • Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How does the difluoro moiety influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • pH Stability Studies : Conduct accelerated degradation tests in buffers (pH 1–12) at 25–40°C. Monitor decomposition via HPLC-MS to identify hydrolysis products (e.g., loss of fluorine or methoxy groups).
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf-life. The electron-withdrawing CF2_2 group may enhance stability in acidic conditions but increase susceptibility to nucleophilic attack in basic media .

Q. What strategies can resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify reaction conditions (temperature, solvent purity, inert atmosphere) across labs.
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., defluorination or methoxy cleavage) that reduce yield.
  • Computational Modeling : Apply DFT calculations to assess energy barriers for key steps (e.g., fluorination), guiding optimization of catalysts or solvents .

Q. How can this compound be utilized in structure-activity relationship (SAR) studies for CNS drug discovery?

  • Methodological Answer :

  • Pharmacological Profiling : Screen against neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand binding assays. The methoxyphenyl group may enhance blood-brain barrier penetration.
  • Metabolite Identification : Incubate with liver microsomes and analyze metabolites via UPLC-QTOF to assess metabolic stability and potential toxicity .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer :

  • Process Chemistry : Transition from batch to flow chemistry for fluorination steps to improve heat dissipation and scalability.
  • Cost-Benefit Analysis : Compare fluorinating agents (e.g., XtalFluor-E vs. DAST) for safety and efficiency at multi-gram scales.
  • Regulatory Compliance : Ensure adherence to ICH guidelines for impurity profiling (e.g., ≤0.15% for any unknown impurity) .

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